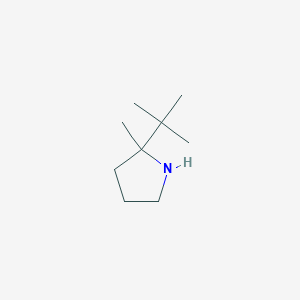

2-Tert-butyl-2-methylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Modern Organic Chemistry

Pyrrolidine rings are a prevalent structural motif in a multitude of biologically active natural products and synthetic compounds. nih.gov Their non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is a significant advantage in the design of novel therapeutic agents. chemshuttle.com This structural feature enables pyrrolidine-containing molecules to engage with biological targets, such as enzymes and receptors, with high specificity. ontosight.ai Consequently, the pyrrolidine scaffold is a key component in numerous FDA-approved drugs. nih.gov Beyond medicinal chemistry, pyrrolidine derivatives, especially chiral ones, have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity. nih.gov

Stereochemical Importance of Substituted Pyrrolidines

The introduction of a bulky tert-butyl group at the C2 position, as seen in 2-tert-butyl-2-methylpyrrolidine, is expected to have a profound impact on the stereochemical outcomes of reactions involving this scaffold. The steric demand of the tert-butyl group can effectively shield one face of the pyrrolidine ring, directing the approach of incoming reagents to the opposite face and thereby controlling the stereoselectivity of the reaction.

Overview of Research Directions for this compound Derivatives

While research focusing specifically on this compound is limited, the study of its derivatives, particularly N-protected and C2-functionalized analogues, provides insight into its potential applications. A significant area of research lies in their use as chiral building blocks for the synthesis of complex molecules with potential therapeutic properties.

The N-tert-butoxycarbonyl (Boc) protected derivatives of 2-methylpyrrolidine (B1204830) are valuable intermediates in pharmaceutical development. chemimpex.com The Boc group serves as a stable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the pyrrolidine ring. For example, tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate and its enantiomer are used in the synthesis of more complex molecules where the stereochemistry at the C2 position is critical for biological activity. nih.gov

Research has also explored the synthesis of various functionalized 2-methylpyrrolidine derivatives. For instance, the synthesis of (R)-2-methylpyrrolidine from readily available starting materials like (S)-prolinol highlights the efforts to access these chiral building blocks efficiently. google.comresearchgate.net These synthetic routes often involve multiple steps, including protection, activation of a hydroxyl group, and subsequent reduction or substitution to introduce the methyl group.

The application of these derivatives spans various therapeutic areas. For example, 2-methylpyrrolidine moieties have been incorporated into H3 receptor ligands and HIV-1 reverse transcriptase inhibitors. google.comresearchgate.net The unique steric and electronic properties conferred by the 2-tert-butyl-2-methyl substitution pattern could lead to the discovery of novel bioactive compounds with improved potency and selectivity.

Below are data tables for some of the related pyrrolidine derivatives mentioned in this article.

Table 1: Properties of tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| InChIKey | WAOBLRSJQYXNJU-SNVBAGLBSA-N |

Data sourced from PubChem. nih.gov

Table 2: Properties of 1-(tert-butyl) 2-methyl pyrrolidine-1,2-dicarboxylate

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.276 g/mol |

| Storage | 2-8 °C |

Data sourced from ChemShuttle. chemshuttle.com

Table 3: Properties of tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (S)-2-formyl-2-methylpyrrolidine-1-carboxylate |

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.28 g/mol |

| Purity | 97% |

Data sourced from AChemBlock. achemblock.com

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2,3)9(4)6-5-7-10-9/h10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPDHLHMDCNTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 2 Methylpyrrolidine and Analogues

Diverse Synthetic Routes to the Pyrrolidine (B122466) Core Bearing Alkyl Substituents

The construction of the pyrrolidine skeleton, especially with sterically demanding substituents like a tert-butyl group at the 2-position, can be achieved through various strategic approaches. These methods can be broadly categorized into the formation of the ring from linear molecules or the modification of an existing pyrrolidine structure.

The formation of the pyrrolidine ring from open-chain starting materials is a common and versatile strategy. These methods often involve an intramolecular reaction to form the crucial C-N or C-C bond that closes the ring.

One prominent approach is the intramolecular cyclization of functionalized amines. For instance, N-allylic substituted α-amino nitriles can undergo a nucleophilic phosphine-catalyzed intramolecular Michael reaction to afford functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization. acs.org Another powerful method is the "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. This is followed by an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to yield the enantioenriched pyrrolidine. core.ac.uk

Radical cyclizations also provide a potent pathway to pyrrolidine rings. For example, cobalt-catalyzed intramolecular radical alkylation of C(sp³)-H bonds in acyclic aliphatic diazo compounds can construct α-substituted chiral pyrrolidines. scispace.com This method represents a novel retrosynthetic approach where a C-C bond is formed from the union of C-H and C=O elements. scispace.com

Other notable cyclization strategies include:

Acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through an intramolecular ring closure to form 3-substituted pyrrolidine derivatives. rsc.org

Transaminase-triggered cyclization of ω-chloroketones, a biocatalytic method that provides enantiopure 2-substituted pyrrolidines. nih.gov

Ring-expansion cascades , such as the N-bromosuccinimide-induced reaction of cinnamylaziridine, which yields highly functionalized pyrrolidines. rsc.org

Nucleophilic additions followed by cyclization , including the Petasis borono-Mannich reaction followed by intramolecular SN2 cyclization, which has been used to create 1-C-alkyl substituted pyrrolidine iminosugars. researchgate.net

Table 1: Selected Cyclization Strategies for Pyrrolidine Synthesis

| Starting Material Type | Key Reaction | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-allylic substituted α-amino nitrile | Intramolecular Michael Addition | Nucleophilic Phosphine | Functionalized 2,4-disubstituted pyrrolidine | acs.org |

| Cbz-protected bis-homoallylic amine | Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | Enantioenriched pyrrolidine | core.ac.uk |

| Acyclic aliphatic diazo compound | Intramolecular Radical Alkylation | Cobalt(II) complex | α-Substituted chiral pyrrolidine | scispace.com |

| ω-chloroketone | Reductive Amination / Cyclization | Transaminase (biocatalyst) | Enantioenriched 2-substituted pyrrolidine | nih.gov |

| Cinnamylaziridine | Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Functionalized pyrrolidine | rsc.org |

An alternative to building the ring from scratch is the modification of a pre-existing pyrrolidine scaffold. This is a common strategy for late-stage functionalization and for accessing derivatives that might be difficult to obtain through cyclization methods.

A key method in this category is the α-functionalization of pyrrolidines . Redox-neutral α-C-H functionalization allows for the introduction of substituents, such as aryl groups, directly onto the pyrrolidine ring. nih.gov For example, using a quinone monoacetal as an oxidant and DABCO as a base, α-aryl-substituted pyrrolidines can be synthesized in a single step from pyrrolidine itself. nih.gov Metal-free C-H functionalization has also been reported, leading to pyrrolinium-based ionic liquid crystals. rsc.org

A classic and widely used technique is the asymmetric lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile. This method, however, often requires cryogenic temperatures and pyrophoric reagents. core.ac.uk

The development of methods for the deconstructive transformation of the pyrrolidine ring via C-N bond cleavage is also an emerging area, offering pathways to remodel the core framework of the molecule. researchgate.net

Table 2: Methods for Functionalization of Pre-formed Pyrrolidine Rings

| Pyrrolidine Substrate | Reaction Type | Reagents | Added Substituent | Reference |

|---|---|---|---|---|

| Pyrrolidine | Redox-neutral α-C-H Arylation | Quinone monoacetal, DABCO | Aryl group | nih.gov |

| N-Boc-pyrrolidine | Asymmetric Lithiation / Electrophilic Quench | s-BuLi/sparteine, Electrophile | Various | core.ac.uk |

| Pyrrolidine | Metal-free C-H Functionalization | Various | Functional groups for ILCs | rsc.org |

Enantioselective and Diastereoselective Synthesis of Chiral 2-Tert-butyl-2-methylpyrrolidine Derivatives

Creating chiral molecules with specific three-dimensional arrangements is paramount for applications in medicine and materials science. The synthesis of enantiomerically pure pyrrolidines, especially those with quaternary stereocenters like this compound, presents a significant synthetic challenge. Two main strategies are employed: the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach converts an enantioselective reaction into a diastereoselective one, as the diastereomers formed often have different physical properties, facilitating their separation. whiterose.ac.uk

A variety of chiral auxiliaries have been successfully used in pyrrolidine synthesis:

Oxazolidinones , popularized by Evans, are a common class of chiral auxiliary. They can be used to set stereocenters in an acyclic precursor before the cyclization to form the pyrrolidine ring. whiterose.ac.uk

Amino alcohol-derived auxiliaries such as (R)-phenylglycinol and (S,S)-pseudoephedrine have been used in diastereoselective reactions to produce single enantiomers of substituted pyrrolidines. whiterose.ac.uk

Sulfinimines , derived from enantiopure aryl-sulfinamides like Ellman's chiral tert-butanesulfinamide, are highly effective. researchgate.netnih.govosi.lv They can be used to synthesize a wide range of chiral amines and nitrogen heterocycles with high diastereoselectivity. researchgate.netosi.lv For example, the addition of Grignard reagents to sulfinylimines is a key step in the synthesis of various N-heterocycles. researchgate.net

Carbohydrates have also been employed as chiral auxiliaries, leveraging their inherent stereochemistry to control reactions. springerprofessional.de

The use of these auxiliaries allows for the construction of complex, multi-substituted pyrrolidines with excellent control over the stereochemistry. osi.lv

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, is a highly efficient and atom-economical approach. This field has seen explosive growth, with both organocatalysis and metal-catalysis providing powerful tools for pyrrolidine synthesis. mdpi.comnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has become a mainstay for asymmetric pyrrolidine synthesis. researchgate.netmdpi.com Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are privileged catalysts for a variety of transformations, including asymmetric aldol (B89426) and Michael reactions that can be used to build chiral precursors for pyrrolidines. mdpi.comnih.gov Asymmetric cascade reactions, employing catalysts derived from Cinchona alkaloids, can also produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

A prominent strategy in asymmetric catalysis is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. This method is one of the most powerful and versatile techniques for the enantioselective synthesis of polysubstituted pyrrolidines. researchgate.netresearchgate.net

Transition metal catalysis offers a complementary and powerful set of reactions for constructing chiral pyrrolidines. These methods often involve the formation of one or more C-C or C-heteroatom bonds in a single, stereocontrolled step.

Palladium-catalyzed reactions are particularly prevalent. For example, the asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, generates highly substituted pyrrolidines in excellent yields and selectivities. acs.org Another approach is the palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing a pendant amine, which provides facile access to a range of chiral pyrrolidines. researchgate.net

Copper and Silver catalysts are also highly effective, particularly in asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. By choosing the appropriate metal complex and chiral ligand, it is possible to control the stereochemical outcome to produce either exo or endo substituted pyrrolidines with high diastereo- and enantioselectivity. mdpi.com

Cobalt-catalyzed radical cyclizations have also been developed for the asymmetric construction of α-substituted pyrrolidines from acyclic precursors through metalloradical C-H alkylation. scispace.com

Table 3: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Metal Catalyst | Ligand Type | Product Feature | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Palladium | Chiral Phosphoramidite | Highly substituted pyrrolidine | acs.org |

| Carbenylative Amination | Palladium | GF-Phos | Chiral 2-substituted pyrrolidine | researchgate.net |

| 1,3-Dipolar Cycloaddition | Copper(I) / Silver(I) | Chiral Phosphine (e.g., Fesulphos) | exo- or endo-4-Aryl substituted pyrrolidine | mdpi.com |

| Asymmetric Allylic Alkylation | Not specified | Not specified | Enantioenriched 2,2-disubstituted pyrrolidine | nih.govresearchgate.net |

| Intramolecular Radical Cyclization | Cobalt(II) | Chiral Porphyrin | α-Substituted chiral pyrrolidine | scispace.com |

Asymmetric Catalysis in Pyrrolidine Construction

Organocatalytic Approaches to Chiral Pyrrolidines

The synthesis of chiral pyrrolidines has been significantly advanced by the field of organocatalysis, which utilizes small organic molecules to catalyze asymmetric transformations. Proline and its derivatives are cornerstone catalysts in this arena, facilitating a wide array of reactions that lead to enantioenriched products.

Organocatalysts derived from (S)-proline, often incorporating moieties like thiourea (B124793) or sulfonamides, have proven effective in promoting challenging asymmetric aldol reactions between ketones and perfluoroalkyl ketones, yielding tertiary alcohols with good enantioselectivities (up to 81% ee). mdpi.com The design of these catalysts is crucial; for instance, creating an optimal distance between a secondary amine (the catalytic site) and a hydrogen bond donor group within the catalyst structure is key to achieving high stereoselectivity in reactions like the nitro-Michael addition. mdpi.com Research has shown that the presence of bulky groups, such as a tert-butyl group, within the catalyst structure can play a remarkable role in influencing the reaction rate and the degree of enantioselectivity. mdpi.com

A powerful biocatalytic strategy for accessing chiral 2-substituted pyrrolidines involves the use of transaminases (TAs). acs.orgacs.org This method starts from readily available ω-chloroketones and employs a transaminase to asymmetrically synthesize an intermediate amine, which then undergoes spontaneous intramolecular cyclization. acs.org This approach is highly effective for producing both (R)- and (S)-enantiomers of various 2-substituted pyrrolidines, including those with bulky phenyl substituents, often achieving excellent enantiomeric excesses (>95%) and analytical yields ranging from 10% to 90%. acs.orgacs.org The choice between an (R)-selective or (S)-selective transaminase allows for precise control over the stereochemical outcome. acs.org

Table 1: Organocatalytic Approaches to Chiral Pyrrolidines

| Catalytic Method | Catalyst/Enzyme | Substrate Type | Product Type | Key Findings |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Proline-derived organocatalysts | Ketones, α-ketoesters | Chiral tertiary alcohols | Bulky groups on the catalyst can enhance rate and enantioselectivity. mdpi.com |

| Transaminase-Triggered Cyclization | (R)- and (S)-selective transaminases | ω-chloroketones | Chiral 2-substituted pyrrolidines | Provides access to both enantiomers with high yields and excellent enantiomeric excess. acs.orgacs.org |

| Asymmetric Polymerization | Chiral 2-methylpyrrolidine (B1204830) | Aldehyde and amine monomers | Chiral Covalent Organic Frameworks (CCOFs) | Demonstrates the use of pyrrolidine catalysts in constructing complex chiral materials. researchgate.net |

Stereoselective Reduction Methods for Pyrrolidine Scaffolds

The stereoselective reduction of unsaturated pyrrole (B145914) precursors, such as pyrroles and pyrrolines, is a fundamental strategy for constructing the saturated pyrrolidine ring with defined stereochemistry.

One major approach is the catalytic hydrogenation of highly substituted pyrrole systems. nih.gov This method can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. The reaction is believed to proceed through a two-step sequence where the initial reduction of an exocyclic double bond establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov Similarly, the hydrogenation of 2-pyrroline derivatives over catalysts like palladium on carbon is a reliable method for producing the corresponding pyrrolidine. mdpi.com

An alternative to catalytic hydrogenation is the use of dissolving metal reductions. The Knorr-Rabe partial reduction of electron-rich pyrroles using zinc in an acidic medium yields 3-pyrrolines (2,5-dihydropyrroles). beilstein-journals.org This method is particularly useful as it can provide complementary stereoselectivity to catalytic hydrogenation. For instance, in the synthesis of indolizidine alkaloids, the Knorr-Rabe reduction of bicyclic α-ketopyrroles gives the opposite diastereomer to that obtained from direct hydrogenation, allowing for the synthesis of both diastereomers from a common intermediate. beilstein-journals.org

Table 2: Stereoselective Reduction Methods for Pyrrolidine Scaffolds

| Reduction Method | Substrate | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyrroles | Heterogeneous catalysts (e.g., Pd/C) | Functionalized Pyrrolidines | Excellent diastereoselectivity; can create multiple stereocenters. nih.gov |

| Catalytic Hydrogenation | 2-Pyrroline derivatives | Palladium on carbon | Substituted Pyrrolidines | Reliable reduction of the imine bond. mdpi.com |

| Knorr-Rabe Reduction | Electron-rich Pyrroles | Zinc, Acid (e.g., HCl) | 3-Pyrrolines | Dissolving metal reduction; offers complementary stereoselectivity to hydrogenation. beilstein-journals.org |

Protecting Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, the temporary masking of reactive functional groups is essential. For the pyrrolidine nitrogen, protecting groups prevent unwanted side reactions and can influence the stereochemical outcome of synthetic transformations.

Introduction and Removal of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the pyrrolidine nitrogen due to its stability in a wide range of reaction conditions and its straightforward removal.

Introduction: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aiontosight.ai This reaction is usually performed in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acid generated during the reaction. ontosight.ainih.gov This procedure is highly efficient for producing N-Boc-protected pyrrolidines. ontosight.aiontosight.ai

Removal: The cleavage of the Boc group, or deprotection, is most commonly achieved under acidic conditions. mdpi.comontosight.ai Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently used to cleanly remove the Boc group, regenerating the free secondary amine of the pyrrolidine ring. mdpi.comnih.gov In some cases, aqueous hydrochloric acid (HCl) is also employed for this purpose. nih.gov The stability of the Boc group to basic and nucleophilic conditions, as well as to many oxidative and reductive processes, makes it a versatile tool in synthesis. researchgate.net

Orthogonal Protecting Group Schemes for Pyrrolidine Nitrogen

For more complex syntheses requiring differential protection of multiple functional groups, an orthogonal strategy is employed. This involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective unmasking of one group while others remain intact.

In pyrrolidine synthesis, the Boc group is often used in combination with other protecting groups to achieve orthogonality. figshare.com For example:

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is stable to the acidic conditions used to remove Boc groups but is readily cleaved by treatment with a mild base, such as a solution of piperidine (B6355638) in DMF. acs.org

Alloc (Allyloxycarbonyl) Group: This group is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal. The Alloc group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.com

Cbz (Carboxybenzyl) and Bn (Benzyl) Groups: These groups are often removed under reductive conditions, typically through catalytic hydrogenation (e.g., H₂, Pd/C), conditions to which Boc and Fmoc groups are generally stable. figshare.combeilstein-journals.org

This strategic use of orthogonal protecting groups, such as Boc, Bn, and Cbz, facilitates the purification of intermediates and enables selective chemical modifications at different stages of a synthetic route, which is crucial for building complex molecular architectures. figshare.com

Table 3: Orthogonal Protecting Groups for Pyrrolidine Nitrogen

| Protecting Group | Abbreviation | Common Removal Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) mdpi.comontosight.ai | Stable to base, hydrogenation, nucleophiles. researchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) acs.org | Stable to acid, mild reduction. acs.org |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger sigmaaldrich.com | Stable to acid and base. sigmaaldrich.com |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) beilstein-journals.org | Stable to acidic and basic conditions. |

| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) beilstein-journals.org | Stable to acidic and basic conditions. |

Advanced Characterization and Stereochemical Elucidation of 2 Tert Butyl 2 Methylpyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. For derivatives of 2-tert-butyl-2-methylpyrrolidine, NMR provides invaluable information regarding the connectivity of atoms and their spatial relationships.

Multi-Dimensional NMR Techniques for Complex Structures

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of protons and carbons. For instance, in ¹H NMR spectra of this compound derivatives, the tert-butyl group typically exhibits a characteristic singlet peak around 1.4 ppm. However, the complexity of the pyrrolidine (B122466) ring protons often necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. researchgate.netipb.pt

Techniques like COSY (Correlation Spectroscopy) are instrumental in identifying proton-proton coupling networks within the pyrrolidine ring, helping to establish the connectivity between adjacent protons. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are crucial for correlating proton and carbon signals, which is essential for assigning the carbon skeleton. rsc.org For example, HMBC can reveal long-range couplings between the protons of the tert-butyl and methyl groups and the quaternary C2 carbon, confirming their attachment to the same atom. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations between protons, which are vital for determining the relative stereochemistry of the substituents on the pyrrolidine ring. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Substituted Pyrrolidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| N-H | Variable | - | - |

| C2-CH₃ | ~1.2 | ~25 | HMBC to C2 |

| C2-C(CH₃)₃ | ~1.0 | ~35 (quat), ~28 (CH₃) | HMBC to C2 |

| C3-H₂ | 1.6 - 1.9 | ~30 | COSY with C4-H₂, HSQC to C3 |

| C4-H₂ | 1.7 - 2.0 | ~24 | COSY with C3-H₂ and C5-H₂, HSQC to C4 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.

Chiral NMR Shift Reagents for Enantiomeric Purity Evaluation

Determining the enantiomeric purity of chiral this compound derivatives is often critical. Chiral NMR shift reagents, such as lanthanide complexes and chiral solvating agents like (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be employed for this purpose. researchgate.nettandfonline.com These reagents form diastereomeric complexes with the enantiomers of the pyrrolidine derivative, leading to separate signals in the NMR spectrum. researchgate.net The integration of these distinct signals allows for the quantification of the enantiomeric excess (e.e.). researchgate.net For amines like pyrrolidine derivatives, the interaction with a chiral solvating agent can induce sufficient chemical shift differences, particularly for protons near the stereocenter, to enable accurate e.e. determination. researchgate.net

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), offer valuable structural information. researchgate.netwvu.edunih.gov The fragmentation of the pyrrolidine ring can lead to characteristic product ions. For instance, cleavage of the bond between the nitrogen and the C2 carbon can result in the loss of the tert-butyl or methyl group, or the entire pyrrolidine ring, providing clues about the substitution pattern. wvu.edunih.gov The analysis of these fragmentation pathways is crucial for distinguishing between isomers and confirming the proposed structure. researchgate.netwvu.edu

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

While NMR and MS provide detailed structural information in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. nih.gov For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of the stereocenters. d-nb.infomdpi.com

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides not only the bond lengths and angles but also the exact spatial arrangement of the substituents around the chiral center, confirming its R or S configuration. youtube.com In cases where obtaining a suitable single crystal of the target molecule is challenging, co-crystallization with a known chiral probe can facilitate the determination of the absolute configuration. d-nb.info

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

Chromatographic methods are fundamental for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers of this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. koreascience.krfrontiersin.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. koreascience.kr

The choice of the chiral stationary phase is critical and often depends on the specific structure of the pyrrolidine derivative. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. By comparing the retention times of the analyte to those of known standards, the enantiomeric excess of a sample can be accurately determined. koreascience.kr

Table 2: Illustrative Chiral HPLC Method Parameters for a Pyrrolidine Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) frontiersin.org |

| Flow Rate | 1.0 mL/min frontiersin.org |

| Detection | UV at a suitable wavelength (e.g., 254 nm) frontiersin.org |

Gas Chromatography (GC) on Chiral Stationary Phases

The enantioselective separation of chiral amines, including substituted pyrrolidines, is a critical analytical challenge in asymmetric synthesis and pharmaceutical development. Gas chromatography (GC) utilizing chiral stationary phases (CSPs) offers a powerful and precise method for the determination of enantiomeric purity. The selection of the appropriate CSP and the optimization of chromatographic conditions are paramount for achieving successful enantioseparation of this compound derivatives.

The inherent volatility of many pyrrolidine derivatives makes them suitable candidates for GC analysis. For effective chiral recognition, derivatization is often employed to introduce functional groups that can enhance interactions with the CSP. A common approach involves the acylation of the pyrrolidine nitrogen with reagents like acetic anhydride (B1165640) to form the corresponding acetamide. This not only reduces the polarity of the amine but also introduces a carbonyl group that can participate in hydrogen bonding and dipole-dipole interactions with the CSP. acs.orgtudelft.nl

Cyclodextrin-based CSPs are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including N-heterocycles. chromatographyonline.comnih.gov These CSPs, typically comprising derivatized α-, β-, or γ-cyclodextrins immobilized on a polysiloxane backbone, create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities. The enantioselectivity is governed by the "goodness of fit" into the chiral cavity of the cyclodextrin (B1172386) and interactions with the derivatized rim. chromatographyonline.com

Research into the enantioseparation of related 2-substituted pyrrolidines has demonstrated the efficacy of various cyclodextrin derivatives. For instance, CSPs such as octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin have shown broad enantiorecognition capabilities for a range of chiral agrochemicals, including those with cyclic amine structures. nih.gov The choice of the cyclodextrin derivative and the polysiloxane solvent it is dissolved in are both crucial factors influencing the separation. nih.gov

In a study on the synthesis of chiral 2-substituted pyrrolidines, GC analysis on a chiral stationary phase was used to determine the enantiomeric excess (ee) of the products. acs.org The reaction products were acetylated before injection to improve their chromatographic behavior. acs.orgtudelft.nl While specific details for this compound were not provided, the methodology highlights a standard approach for analyzing the enantiopurity of this class of compounds.

The table below summarizes hypothetical GC conditions and expected results for the enantioseparation of a derivatized this compound, based on typical parameters reported for similar chiral amines.

Table 1: Illustrative GC Parameters for Enantioseparation of N-acetyl-2-tert-butyl-2-methylpyrrolidine

| Parameter | Value |

| Column | |

| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-β-cyclodextrin |

| Column Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 10 min) |

| Carrier Gas & Flow | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Times | |

| (R)-N-acetyl-2-tert-butyl-2-methylpyrrolidine | 18.5 min |

| (S)-N-acetyl-2-tert-butyl-2-methylpyrrolidine | 19.2 min |

| Calculated Parameters | |

| Separation Factor (α) | 1.04 |

| Resolution (Rs) | 1.8 |

The successful separation relies on subtle differences in the interactions between the enantiomers and the chiral stationary phase. The bulky tert-butyl group at the C2 position of the pyrrolidine ring presents significant steric hindrance, which can influence how the molecule docks into the cyclodextrin cavity. The choice of a β-cyclodextrin is often suitable for moderately sized molecules, while γ-cyclodextrins may be preferred for bulkier analytes. sigmaaldrich.com The derivatization of the cyclodextrin hydroxyl groups, for example with methyl and tert-butyl-dimethylsilyl groups, further modifies the chiral environment and the potential interaction sites. chromatographyonline.com

The temperature program is another critical parameter. A slow temperature ramp can improve resolution by allowing for more effective partitioning between the mobile and stationary phases. The final hold at a higher temperature ensures that any less volatile components are eluted from the column. The use of a flame ionization detector (FID) is common for organic analytes and provides good sensitivity.

It is important to note that the elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase or even the derivatizing agent. sigmaaldrich.com Therefore, the assignment of absolute configuration to the separated peaks must be confirmed using an authenticated enantiopure standard.

Mechanistic Investigations in Reactions Involving 2 Tert Butyl 2 Methylpyrrolidine Derivatives

Elucidation of Reaction Pathways and Proposed Transition States

The reaction pathways involving pyrrolidine-based catalysts are often complex, proceeding through key intermediates such as enamines or iminium ions. The specific substituents at the C2 position, like the tert-butyl and methyl groups in 2-tert-butyl-2-methylpyrrolidine, play a critical role in dictating the stereochemical outcome by influencing the geometry of the transition state.

In organocatalyzed reactions like the aldol (B89426) or Michael addition, the secondary amine of the pyrrolidine (B122466) catalyst condenses with a carbonyl compound (a ketone or aldehyde) to form an enamine intermediate. This enamine then attacks an electrophile. The facial selectivity of this attack is controlled by the steric bulk of the C2 substituent, which effectively shields one face of the enamine. For catalysts derived from this compound, the bulky tert-butyl group provides a significant steric shield. DFT calculations and experimental results on related systems show that the tert-butyl group can play a remarkable role in the reaction rate and enantioselectivity. mdpi.com

For instance, in the asymmetric aldol reaction, proposed transition state models often involve a hydrogen-bonding network that helps to orient the incoming electrophile. koreascience.kr In catalysts derived from proline, the carboxylic acid group participates in this network. For derivatives of this compound, ancillary groups capable of hydrogen bonding would be required to achieve similar organization in the transition state. The stereochemistry of the spiro center in related spirolactam catalysts, which are conformationally constrained analogues of prolinamides, has been shown to be the primary factor controlling enantioselectivity, with the side-chain substituent having a lesser effect. tudublin.ie This suggests that the rigid conformation imposed by the 2-tert-butyl-2-methyl substitution would be paramount in determining the stereochemical course of the reaction.

A proposed transition state for an electrophilic azidation of a related pyrrolidine derivative highlights the importance of the enolate geometry, which is influenced by the substituents on the pyrrolidine ring. nih.gov In the case of this compound derivatives, the steric hindrance would favor a specific enamine geometry, leading to a highly diastereoselective approach of the electrophile. This is consistent with cascade reactions where a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization leads to highly functionalized pyrrolidines with excellent diastereoselectivity. pkusz.edu.cn The rate-determining step in such cascades is often the cyclization, and the stereoselectivity is achieved by combining a reversible initial reaction with the DKR-driven cyclization. pkusz.edu.cn

Role of Steric and Electronic Effects of the this compound Moiety on Reactivity

The reactivity of catalysts derived from this compound is profoundly influenced by the interplay of steric and electronic effects imparted by its unique substitution pattern.

Steric Effects: The most significant feature of the this compound moiety is the immense steric bulk of the tert-butyl group. This group exerts a powerful directing effect in asymmetric catalysis by creating a highly congested environment around the reactive center. nih.gov In enamine catalysis, this steric hindrance effectively blocks one of the enamine's prochiral faces, forcing the electrophile to approach from the less hindered side, thus inducing high enantioselectivity. ethz.ch Studies on related diarylprolinol ether catalysts, which also feature bulky groups at the C2 position, demonstrate that a large substituent is crucial for enforcing a specific conformation of the enamine intermediate and directing the approach of reactants. ethz.ch

The introduction of bulky alkyl substituents at the carbon atom adjacent to the N-O• group in pyrrolidine nitroxides has been shown to increase the nitroxide's stability and resistance to reduction. nih.govmdpi.com This principle is directly applicable to the this compound framework, where the tert-butyl group shields the reactive center, not only controlling stereoselectivity but also potentially enhancing the catalyst's stability and turnover number by preventing degradation pathways. However, excessive steric loading can also be detrimental. In a study on 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls, an unexpectedly fast reduction rate was observed, which was attributed to the destabilization of the planar nitroxide moiety due to repulsion between the two cis-tert-butyl groups. researchgate.net This highlights that an optimal level of steric hindrance is necessary for ideal reactivity and stability.

Electronic Effects: The alkyl groups (tert-butyl and methyl) at the C2 position are electron-donating through an inductive effect. This increases the electron density on the pyrrolidine nitrogen, which in turn enhances its nucleophilicity. In the context of enamine catalysis, a more nucleophilic nitrogen leads to a faster formation of the enamine intermediate. The electron-donating nature of these substituents also increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting enamine, making it more reactive towards electrophiles. DFT studies on related systems have found a correlation between the stability of the catalyst's HOMO and the insertion barrier in reactions: a more stable HOMO leads to a comparatively lower insertion barrier. dntb.gov.ua Conversely, the insertion of tert-butyl groups can also raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), an effect attributed to hyperconjugation and electrostatic destabilization. nih.gov This modulation of frontier molecular orbitals is a key aspect of how the electronic properties of the this compound moiety influence its reactivity.

The table below summarizes the expected influence of the 2-tert-butyl-2-methyl moiety on key catalytic parameters compared to a less substituted pyrrolidine (e.g., proline).

| Parameter | Influence of 2-tert-butyl-2-methyl Moiety | Rationale |

| Enantioselectivity | High | The bulky tert-butyl group provides effective steric shielding of one prochiral face of the enamine/iminium ion intermediate. nih.govethz.ch |

| Reactivity | Potentially Modified | Electron-donating alkyl groups increase the nitrogen's nucleophilicity and the enamine's HOMO energy, potentially increasing reaction rates. However, extreme steric hindrance may slow down substrate binding. nih.govdntb.gov.ua |

| Catalyst Stability | High | Steric shielding can prevent bimolecular decomposition pathways and protect the reactive center from reduction or other deactivation processes. nih.govmdpi.com |

| Substrate Scope | Potentially Limited | Very large substrates may not be able to access the sterically hindered catalytic site, potentially limiting the range of applicable reactants. |

Catalytic Cycle Analysis in Asymmetric Transformations Utilizing Pyrrolidine-Based Catalysts

The catalytic cycle for asymmetric transformations using pyrrolidine-based catalysts, such as the aldol reaction, provides a framework for understanding the role of the this compound moiety. A general cycle for an enamine-catalyzed aldol reaction is depicted below, followed by an analysis of how the specific substituents would impact each step.

General Catalytic Cycle for an Asymmetric Aldol Reaction:

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone (the aldol donor) to form a chiral enamine intermediate, releasing a molecule of water.

Stereoselective C-C Bond Formation: The enamine, activated by its high HOMO energy, attacks the aldehyde (the aldol acceptor). The stereochemistry of this step is directed by the catalyst's chiral scaffold. In the case of this compound derivatives, the bulky C2-substituents would block one face of the enamine.

Iminium Ion Formation: The resulting intermediate is an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (generated in step 1) to release the aldol product and regenerate the protonated catalyst. A final deprotonation step, often by another substrate molecule or a weak base, returns the catalyst to its neutral, active form, ready to start a new cycle.

Influence of the 2-Tert-butyl-2-methyl Moiety:

Step 1 (Enamine Formation): The electron-donating alkyl groups enhance the nucleophilicity of the pyrrolidine nitrogen, potentially accelerating this step. However, the steric bulk might slightly hinder the approach of very bulky ketones.

Step 2 (C-C Bond Formation): This is the key stereochemistry-determining step. The 2-tert-butyl group acts as a powerful steric controller, forcing the aldehyde to approach the enamine from the less hindered face. This is the primary source of enantioselectivity. nih.gov DFT calculations on related systems have shown that bulky groups can lock the conformation of the enamine, leading to high facial discrimination. mdpi.com

Kinetic and Thermodynamic Considerations in Pyrrolidine Derivatization

The kinetics and thermodynamics of reactions involving this compound derivatives are intrinsically linked to the steric and electronic properties of this unique moiety. While specific kinetic and thermodynamic data for this exact compound are not widely available, principles derived from related systems can provide valuable insights.

Kinetic Considerations:

The rate of a reaction is governed by the height of the activation energy barrier (ΔG‡). In organocatalysis, the substituents on the catalyst can influence this barrier in several ways.

Rate of Enamine/Iminium Ion Formation: As discussed, the electron-donating nature of the alkyl groups should increase the rate of enamine formation.

Rate of C-C Bond Formation: The steric bulk of the tert-butyl group can have a dual effect. While it is essential for stereocontrol, it can also introduce steric repulsion in the transition state, potentially increasing the activation energy and slowing the reaction compared to less hindered catalysts. A study on the reductive elimination of diaryl ethers from palladium(II) complexes showed that a bulky D-t-BPF ligand accelerated the reaction by a factor of 100 compared to the less bulky DPPF ligand, indicating that steric effects can also be rate-accelerating by promoting the desired bond-forming step. researchgate.net

The following table presents kinetic data from a study on the kinetic resolution of piperazine-2-carboxylic acid methyl esters using Candida antarctica lipase (B570770) A (CAL-A), illustrating how different protecting groups and reaction conditions affect enantioselectivity and reaction rates, principles that are translatable to pyrrolidine systems.

| Substrate | Acyl Donor | Solvent | Conversion (%) | Time (h) | Enantiomeric Excess (eeS %) | Enantiomeric Excess (eeP %) | E-value |

| rac-1 | Trifluoroethyl butanoate | TBME | 50 | 21 | >99 | >99 | >200 |

| rac-2 | Trifluoroethyl butanoate | TBME | 42 | 21 | 72 | 98 | 200 |

| rac-1 | Vinyl butanoate | TBME | 50 | 48 | >99 | >99 | >200 |

| Data adapted from a study on the kinetic resolution of piperazine (B1678402) derivatives, which serves as an analogue for understanding kinetic principles in cyclic amine derivatization. arkat-usa.org |

Thermodynamic Considerations:

Thermodynamics governs the position of equilibrium in a reaction (ΔG°). In reversible steps of a catalytic cycle, such as enamine formation, the stability of the intermediates and products is crucial.

Intermediate Stability: The formation of the enamine from the ketone and pyrrolidine is a reversible process. The steric strain introduced by the 2-tert-butyl-2-methyl group could potentially shift the equilibrium slightly back towards the starting materials compared to a less hindered amine like proline.

The study of solvolysis reactions of tert-butyl halides provides a classic example of how thermodynamics and kinetics are analyzed, with the transition states being stabilized by solvent properties. scispace.com Similar principles apply to the stabilization of charged intermediates (iminium ions) and transition states in pyrrolidine-catalyzed reactions.

Computational and Theoretical Chemistry Studies on 2 Tert Butyl 2 Methylpyrrolidine Systems

Density Functional Theory (DFT) Investigations of Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the properties of organic molecules like 2-tert-butyl-2-methylpyrrolidine.

Conformational Analysis and Energy Landscapes of this compound

The five-membered pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The substituents on the ring significantly influence the conformational preferences. For this compound, the presence of two bulky alkyl groups at the C2 position introduces considerable steric strain, which dictates the accessible conformational space.

The pyrrolidine ring exhibits pseudorotational behavior, allowing for interconversion between multiple envelope and twist conformations. The steric bulk of substituents at the 2-position is expected to heavily influence these conformational equilibria. In the case of this compound, the large tert-butyl group and the methyl group create significant steric hindrance, which would favor conformations that minimize the interactions between these groups and the rest of the ring.

Computational studies on related 2-alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans have shown that the dithiolan ring is a flexible system, and a minimum energy conformation can only be defined when a bulky substituent is present at the 2-position. rsc.org This suggests that for this compound, the bulky tert-butyl group would be a primary determinant of the ring's conformation. The relative energies of different conformers can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), to identify the most stable geometries.

A hypothetical conformational analysis would likely reveal that the tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pyrrolidine ring hydrogens. The relative orientation of the methyl group would then define a set of low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C2-C(tBu)-C(Me)) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.5 |

| C | -60° | 2.1 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |

Calculation of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the nucleophilic and electrophilic character of a molecule. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the site of nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the anti-bonding orbitals of the C-N and C-C bonds.

DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the context of organocatalysis, where pyrrolidine derivatives are frequently employed, the HOMO energy of the enamine intermediate formed from the reaction of the pyrrolidine with a carbonyl compound is of particular interest as it dictates the nucleophilicity of the catalyst. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Pyrrolidine System

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.0 |

| Note: These values are for a generic pyrrolidine and would differ for this compound. The data is for illustrative purposes. |

Quantum Chemical Analysis of Spectroscopic Signatures and Molecular Properties

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and comparing them with experimental data, one can confirm the computed lowest-energy conformer and gain a deeper understanding of the molecule's vibrational modes.

Similarly, NMR chemical shifts and coupling constants can be calculated with high accuracy. These calculations are particularly useful for assigning complex spectra and for providing a detailed picture of the electronic environment around each nucleus. For instance, the calculated chemical shifts of the protons and carbons in the pyrrolidine ring would be sensitive to the ring's pucker and the orientation of the bulky substituents.

Predictive Modeling of Reactivity, Selectivity, and Catalytic Performance

Beyond understanding the properties of the isolated molecule, computational chemistry can be used to model its behavior in chemical reactions, providing insights into reaction mechanisms, selectivity, and catalytic performance.

Transition State Modeling for Reaction Mechanism Validation

When this compound participates in a chemical reaction, for example, as an organocatalyst in an aldol (B89426) or Michael reaction, it proceeds through one or more transition states. Locating and characterizing these transition states using DFT is crucial for understanding the reaction mechanism and the origins of stereoselectivity. acs.org

The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of different possible reaction pathways, one can predict the most likely mechanism. For instance, in an asymmetric reaction, comparing the energies of the transition states leading to the different stereoisomeric products can explain and predict the enantioselectivity of the catalyst. acs.org Studies on related pyrrolidine-based catalysts have shown that non-covalent interactions, such as hydrogen bonding and steric repulsion, in the transition state play a critical role in determining the stereochemical outcome. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov In the context of designing new organocatalysts based on the this compound scaffold, QSAR can be a powerful tool.

By synthesizing a library of related catalysts with varying substituents and measuring their performance (e.g., yield and enantioselectivity) in a specific reaction, a QSAR model can be developed. The model would use molecular descriptors calculated from the 3D structure of the catalysts, such as steric parameters (e.g., Sterimol parameters), electronic properties (e.g., atomic charges, dipole moment), and topological indices.

A study on aryl pyrrolidine-based hydrogen-bond donors in asymmetric catalysis highlighted the importance of the catalyst's structural features in achieving high enantioselectivity. nih.gov Such models can then be used to predict the performance of new, unsynthesized catalyst designs, thereby guiding experimental efforts towards more effective catalysts. While no specific QSAR studies on this compound were found, the principles are broadly applicable to its derivatives.

Q & A

Q. Table 1: Comparative Synthesis Approaches

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation | tert-Butyllithium, -70°C | 60-75 | |

| Boc Protection | Boc anhydride, DMAP, room temp | 85-90 | |

| Chiral Resolution | Enzymatic resolution, chiral HPLC | 70-80 |

Basic: How is the stereochemical integrity of this compound maintained during synthesis?

Methodological Answer:

Stereochemical control is critical for bioactive derivatives. Strategies include:

- Chiral Starting Materials : Use of enantiopure pyrrolidine precursors to avoid racemization .

- Reaction Optimization : Low temperatures (-20°C to 0°C) and non-polar solvents (e.g., dichloromethane) minimize steric hindrance and side reactions .

- Analytical Validation : Circular dichroism (CD) and chiral HPLC confirm enantiomeric excess (>98% in optimized conditions) .

Advanced: How can researchers resolve contradictions in reported reaction yields for tert-butyl-substituted pyrrolidines?

Methodological Answer:

Yield discrepancies often arise from steric effects or competing pathways. Mitigation strategies:

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-alkylation), while higher temperatures drive thermodynamic outcomes (e.g., di-alkylation) .

- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) separates closely related byproducts .

- Catalyst Screening : Palladium or nickel catalysts improve regioselectivity in cross-coupling reactions .

Example : In tert-butyllithium-mediated alkylation, yields dropped from 75% to 40% when scaled from mmol to gram quantities due to incomplete mixing; optimizing stirring rates resolved this .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

The bulky tert-butyl group impedes electrophilic/nucleophilic attacks. Solutions include:

- Bulky Reagents : Use of large electrophiles (e.g., mesityl Grignard reagents) to reduce steric clash .

- Microwave-Assisted Synthesis : Enhanced reaction rates under microwave irradiation bypass kinetic barriers .

- Protecting Group Engineering : Temporary masking of the tert-butyl group with silyl ethers (e.g., TBS) enables functionalization at adjacent positions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify tert-butyl signals (δ ~1.2 ppm for H; δ ~28-32 ppm for C) and pyrrolidine ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHN: calc. 163.1440, obs. 163.1438) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl group exerts steric and electronic effects:

- Steric Hindrance : Limits access to reaction sites, reducing Suzuki-Miyaura coupling yields unless bulky palladium catalysts (e.g., XPhos Pd G3) are used .

- Electronic Effects : Electron-donating tert-butyl groups stabilize adjacent carbocations, facilitating SN1 reactions but inhibiting SN2 pathways .

- Solubility : Enhanced lipophilicity improves solubility in non-polar solvents (e.g., toluene), enabling homogeneous reaction conditions .

Basic: What are the applications of this compound in drug discovery?

Methodological Answer:

- Chiral Scaffolds : Serves as a rigid backbone for designing kinase inhibitors or GPCR ligands .

- Protecting Group Strategy : The Boc derivative is used to protect amines in peptide synthesis, enabling sequential deprotection .

- Pharmacokinetic Optimization : The tert-butyl group enhances metabolic stability by shielding labile protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.